2-Bromo-5-chloro-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes:
Nitration: of aniline to form nitroaniline.
Reduction: of nitroaniline to form the corresponding aniline derivative.
Halogenation: using bromine and chlorine to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Introduction of the trifluoromethoxy group: through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution reactions: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-5-chloro-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethoxy group can enhance its lipophilicity and influence its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. This difference can affect its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLWHPYYFWSEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.